2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
This compound features a pyrazole core substituted with a tetrahydro-2H-pyran-2-ylmethyl group at the 1-position and an acetamide moiety bearing an N-methylmethylsulfonamido group. The tetrahydro-2H-pyran (THP) group may enhance solubility and metabolic stability compared to bulkier hydrophobic substituents .
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-16(22(2,19)20)10-13(18)15-11-7-14-17(8-11)9-12-5-3-4-6-21-12/h7-8,12H,3-6,9-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXSPHGAXHJROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN(N=C1)CC2CCCCO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group. The molecular formula can be expressed as C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 306.37 g/mol.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the pyrazole and tetrahydropyran units may enhance this activity by improving the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.
Anticancer Potential
Recent studies have highlighted the potential of similar compounds as histone deacetylase (HDAC) inhibitors , which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth. For instance, derivatives of pyrazole have shown promising results in inhibiting HDAC activity in various cancer cell lines, suggesting that our compound may also exhibit similar anticancer effects.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents in diseases characterized by chronic inflammation.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors, it may inhibit enzymes involved in critical biological pathways.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of sulfonamide derivatives on Staphylococcus aureus, showing significant inhibition at low concentrations. |
| Study 2 | Evaluated HDAC inhibitory activity in human colorectal cancer cells, demonstrating that pyrazole derivatives can reduce cell proliferation by inducing apoptosis. |
| Study 3 | Assessed anti-inflammatory properties in murine models, revealing decreased levels of TNF-alpha and IL-6 following treatment with sulfonamide-containing compounds. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Pyrazole Modifications : The target compound’s THP-methyl group distinguishes it from fluorobenzyl (B10–B12) or benzotriazolyl (Compound 39) substituents, balancing solubility and target engagement .
Sulfonamide vs. Amide Groups : The N-methylmethylsulfonamido group in the target compound may offer stronger hydrogen-bonding interactions compared to standard acetamides (e.g., B10–B12) .
Key Observations:
- Common Techniques : Suzuki-Miyaura couplings are prevalent for pyrazole and aryl substitutions (evident in ).
- Protection Strategies : THP groups (target compound, KL-11743) simplify regioselective modifications, whereas benzotriazole (Compound 39) aids in intermediate stabilization .
- Yield and Purity : Most compounds achieve >95% purity via HPLC, with yields ranging 60–85% depending on step complexity .
Physicochemical and Analytical Comparisons
Table 3: Analytical Data and Stability
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
